molecular formula C23H18O4 B3998561 (2E)-1-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(BENZYLOXY)PHENYL]PROP-2-EN-1-ONE

(2E)-1-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(BENZYLOXY)PHENYL]PROP-2-EN-1-ONE

Cat. No.: B3998561
M. Wt: 358.4 g/mol
InChI Key: DONTYOQSOGRIOY-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2H-1,3-benzodioxole-5-carbaldehyde and 4-(benzyloxy)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to ensure efficient mixing and heat transfer. The use of catalysts and solvents that can be easily recycled and reused is also considered to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Dihydrochalcones, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The biological activity of (2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one is attributed to its ability to interact with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-phenylprop-2-en-1-one: Lacks the benzyloxy group, which may affect its biological activity and chemical properties.

    (2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one:

Uniqueness

The presence of both the benzodioxole and benzyloxyphenyl groups in (2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one contributes to its unique chemical properties and potential for diverse biological activities. These structural features enhance its ability to interact with various molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O4/c24-21(19-9-13-22-23(14-19)27-16-26-22)12-8-17-6-10-20(11-7-17)25-15-18-4-2-1-3-5-18/h1-14H,15-16H2/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONTYOQSOGRIOY-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(BENZYLOXY)PHENYL]PROP-2-EN-1-ONE
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(2E)-1-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(BENZYLOXY)PHENYL]PROP-2-EN-1-ONE
Reactant of Route 3
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(2E)-1-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(BENZYLOXY)PHENYL]PROP-2-EN-1-ONE
Reactant of Route 4
Reactant of Route 4
(2E)-1-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(BENZYLOXY)PHENYL]PROP-2-EN-1-ONE
Reactant of Route 5
Reactant of Route 5
(2E)-1-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(BENZYLOXY)PHENYL]PROP-2-EN-1-ONE
Reactant of Route 6
Reactant of Route 6
(2E)-1-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(BENZYLOXY)PHENYL]PROP-2-EN-1-ONE

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